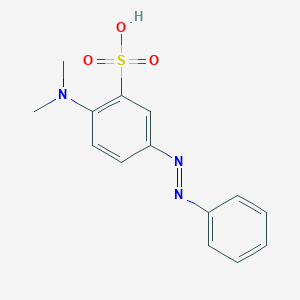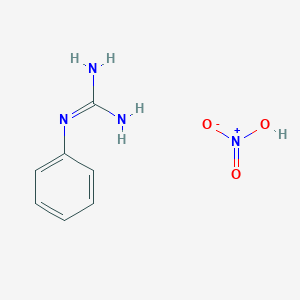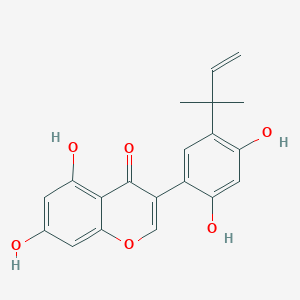
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic medication that belongs to the class of fluoroquinolones. It is used to treat bacterial infections such as urinary tract infections, respiratory tract infections, skin infections, and bone and joint infections. Ciprofloxacin is a synthetic antibiotic that was first synthesized in 1981 and was approved by the FDA in 1987. It is considered to be a broad-spectrum antibiotic that is effective against a wide range of bacteria.
作用机制
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and repair. By inhibiting these enzymes, 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death.
Biochemical and Physiological Effects:
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been shown to have various biochemical and physiological effects on the body. Some of these effects include:
1. Inhibition of bacterial DNA replication and repair.
2. Inhibition of bacterial cell division.
3. Increase in reactive oxygen species (ROS) production.
4. Alteration of bacterial membrane permeability.
实验室实验的优点和局限性
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has several advantages and limitations for lab experiments. Some of the advantages include:
1. Broad-spectrum antibiotic activity.
2. High potency against bacteria.
3. Well-established pharmacokinetics and pharmacodynamics.
4. Low toxicity in humans.
Some of the limitations of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn include:
1. Limited activity against some bacterial strains.
2. Potential for antibiotic resistance.
3. Limited use in certain patient populations.
4. Potential for drug interactions.
未来方向
There are several future directions for the study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn. Some of these directions include:
1. Investigation of the potential for drug repurposing: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been investigated for its potential use in the treatment of other diseases such as cancer and tuberculosis.
2. Development of new antibiotics: The study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn can provide insights into the development of new antibiotics with improved efficacy and reduced toxicity.
3. Investigation of the mechanisms of antibiotic resistance: The study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn can provide insights into the mechanisms of antibiotic resistance in bacteria.
4. Investigation of the pharmacokinetics and pharmacodynamics of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn in different patient populations: The study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn can provide insights into the pharmacokinetics and pharmacodynamics of the drug in different patient populations, such as children and the elderly.
合成方法
The synthesis of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn involves a series of chemical reactions. The first step involves the condensation of 3-aminopyrrolidine with phenylacetonitrile to form 3-phenyl-3-aminopyrrolidine. The second step involves the cyclization of 3-phenyl-3-aminopyrrolidine with ethyl acetoacetate to form 1-cyclopropyl-6,8-difluoro-7-(3-phenyl-3-aminopyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid. The final step involves the esterification of the carboxylic acid group to form 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn.
科学研究应用
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been extensively studied for its antibacterial properties and has been used in many scientific research studies. Some of the research applications of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn include:
1. Treatment of bacterial infections: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn is used to treat bacterial infections in humans and animals.
2. Antibiotic resistance: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been used in studies to investigate antibiotic resistance in bacteria.
3. Pharmacokinetics: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of the drug.
4. Toxicology: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been used in toxicology studies to investigate the toxicity of the drug.
属性
CAS 编号 |
116169-42-7 |
|---|---|
产品名称 |
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |
分子式 |
C23H21F2N3O3 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
7-(3-amino-3-phenylpyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H21F2N3O3/c24-17-10-15-19(28(14-6-7-14)11-16(21(15)29)22(30)31)18(25)20(17)27-9-8-23(26,12-27)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12,26H2,(H,30,31) |
InChI 键 |
DUUWOAOVRDJMNY-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)(C5=CC=CC=C5)N)F)C(=O)O |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)(C5=CC=CC=C5)N)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)






